3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine
Description
3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is a substituted pyridine derivative characterized by a chloromethyl group at position 3, a methoxy group at position 2, and methyl groups at positions 4 and 6. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol.
Properties
IUPAC Name |
3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOXZVMTBCJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CCl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247119-70-5 | |
| Record name | 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine finds applications in several fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes by binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
The closest structural analogues, as reported in , include:
| Compound Name | CAS Number | Similarity Index | Key Structural Differences |
|---|---|---|---|
| (2-Chloro-6-methoxypyridin-3-yl)methanol | 1228898-61-0 | 0.83 | Hydroxyl group replaces chloromethyl at position 3 |
| 2-Chloro-6-methoxyisonicotinonitrile | 1256788-36-9 | 0.82 | Nitrile group at position 4; no methyl groups at 4,6 |
| 2-Chloro-4,6-dimethoxypyridine | 108279-89-6 | 0.78 | Methoxy groups at 4 and 6; lacks chloromethyl and methyl |
Key Observations :
- Positional Isomerism : The target compound’s chloromethyl group at position 3 distinguishes it from analogues with substituents at positions 2 or 4. This affects steric hindrance and electronic distribution, altering reactivity in substitution reactions .
- Functional Group Variations: Replacing chloromethyl with hydroxyl ((2-Chloro-6-methoxypyridin-3-yl)methanol) reduces electrophilicity, favoring hydrogen bonding over alkylation reactions.
Heterocyclic Analogues: Pyrimidines and Thiazoles
- Pyrimidine Derivatives: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine () shares methoxy groups but features a sulfonyl group at position 2. The sulfonyl group’s strong electron-withdrawing nature contrasts with the chloromethyl group’s moderate electrophilicity, impacting reactivity in nucleophilic aromatic substitution .
- Thiazole Derivatives: Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea () integrate chloromethyl into a five-membered thiazole ring.
Biological Activity
3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₁H₁₃ClN
- Molecular Weight : 200.68 g/mol
- Functional Groups : Chloromethyl group, methoxy group, and dimethyl substitutions on the pyridine ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical cellular functions, potentially leading to therapeutic effects in diseases.
- Modulation of Gene Expression : By binding to DNA or RNA, it may alter gene expression profiles, affecting cellular behavior.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that related pyridine derivatives demonstrate activity against a range of bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Low |
This suggests that this compound may also possess similar antimicrobial properties.
Antiviral Activity
In the context of antiviral research, pyridine derivatives have been explored for their potential against viral pathogens. For example, studies have shown that modifications in the pyridine structure can enhance antiviral efficacy against viruses such as HIV and influenza. The specific mechanisms often involve the inhibition of viral replication processes.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that this compound inhibited the secretion of virulence factors in pathogenic bacteria at concentrations as low as 50 μM. This was evidenced by a significant reduction in the secretion levels compared to control groups .
- Synthesis and Testing : The compound has been synthesized using various methods that ensure high yields and purity. Its efficacy was tested in vitro against several cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .
- Comparative Analysis : A comparative study highlighted that structural variations in pyridine derivatives significantly impact their biological activities. For instance, compounds with additional functional groups showed enhanced reactivity and potency against specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
